Lipophilicity (XLogP3-AA) Head-to-Head Comparison
The target compound exhibits a computed XLogP3-AA of 1.2, which is 0.1 log unit lower than the des-methoxy phenyl analog (5-phenyl-1,3,4-oxadiazole-2-carboxylic acid, XLogP3-AA = 1.3), 0.7 log unit lower than the ethyl ester derivative (XLogP3-AA = 1.9), and 0.8 log unit lower than the 2-thiol analog (XLogP3-AA = 2.0) [1][2][3][4]. This places the compound in a distinct polarity range that favors aqueous solubility and reduced nonspecific protein binding relative to the ester and thiol forms, while the methoxy group confers a slight polarity advantage over the unsubstituted phenyl derivative.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid: XLogP3-AA = 1.3; Ethyl ester: XLogP3-AA = 1.9; 2-Thiol: XLogP3-AA = 2.0 |
| Quantified Difference | Δ -0.1 vs phenyl analog; Δ -0.7 vs ethyl ester; Δ -0.8 vs 2-thiol |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower logP directly influences solubility and permeability, making the carboxylic acid form preferable for aqueous-based coupling reactions and for generating lead-like compound libraries with favorable ADME profiles.
- [1] PubChem Compound Summary for CID 23358684, 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid; XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 23358687, 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid; XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 13407471, Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate; XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
- [4] PubChem Compound Summary for CID 683639, 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol; XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
